4-Methyldeca-4,9-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyldeca-4,9-dienal is an organic compound with the molecular formula C11H18O It is an aldehyde characterized by the presence of a methyl group and two double bonds in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyldeca-4,9-dienal can be synthesized through several methods. One common approach involves the ozonolysis of alkenes, where the double bonds in the alkene are cleaved to form aldehydes . Another method includes the oxidation of primary alcohols using reagents such as chromium (VI) oxidants, Swern oxidation, or Dess-Martin periodinane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale ozonolysis or catalytic oxidation processes. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyldeca-4,9-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Methyldeca-4,9-dienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-Methyldeca-4,9-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The double bonds in the compound also allow it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyldeca-4,9-dienal: Similar in structure but with an additional methyl group.
4,9-Decadienal: Lacks the methyl group present in 4-Methyldeca-4,9-dienal.
Uniqueness
This compound is unique due to its specific arrangement of the methyl group and double bonds, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, from synthetic chemistry to potential therapeutic uses .
Properties
CAS No. |
137146-34-0 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-methyldeca-4,9-dienal |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-8-11(2)9-7-10-12/h3,8,10H,1,4-7,9H2,2H3 |
InChI Key |
NKXCCGSMJRYQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCC=C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.